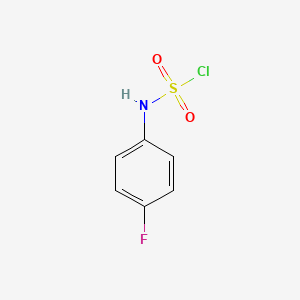
N-(4-FLUOROPHENYL)SULFAMOYL CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)sulfamoyl chloride is an organic compound with the molecular formula C6H5ClFNO2S. It is a derivative of sulfamoyl chloride, where the sulfamoyl group is attached to a 4-fluorophenyl ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-Fluorophenyl)sulfamoyl chloride can be synthesized through the reaction of 4-fluoroaniline with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Fluoroaniline+Chlorosulfonic acid→N-(4-Fluorophenyl)sulfamoyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Fluorophenyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, reacting with an amine can yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorophenyl)sulfamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-Fluorophenyl)sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and drug development processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chlorophenyl)sulfamoyl chloride
- N-(4-Bromophenyl)sulfamoyl chloride
- N-(4-Methylphenyl)sulfamoyl chloride
Uniqueness
N-(4-Fluorophenyl)sulfamoyl chloride is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine imparts distinct electronic properties to the compound, influencing its reactivity and interactions with other molecules. This makes it particularly valuable in pharmaceutical research where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Eigenschaften
CAS-Nummer |
172662-88-3 |
|---|---|
Molekularformel |
C6H5ClFNO2S |
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)sulfamoyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)9-6-3-1-5(8)2-4-6/h1-4,9H |
InChI-Schlüssel |
XNKZWQJLJWLNGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NS(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















